2-(2,3-Dimethylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide 2-(2,3-Dimethylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 901659-88-9
VCID: VC0360383
InChI: InChI=1S/C15H19N3O4S2/c1-4-8-24(20,21)15-18-17-14(23-15)16-13(19)9-22-12-7-5-6-10(2)11(12)3/h5-7H,4,8-9H2,1-3H3,(H,16,17,19)
SMILES: CCCS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=CC(=C2C)C
Molecular Formula: C15H19N3O4S2
Molecular Weight: 369.5g/mol

2-(2,3-Dimethylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide

CAS No.: 901659-88-9

Main Products

VCID: VC0360383

Molecular Formula: C15H19N3O4S2

Molecular Weight: 369.5g/mol

2-(2,3-Dimethylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide - 901659-88-9

CAS No. 901659-88-9
Product Name 2-(2,3-Dimethylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide
Molecular Formula C15H19N3O4S2
Molecular Weight 369.5g/mol
IUPAC Name 2-(2,3-dimethylphenoxy)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H19N3O4S2/c1-4-8-24(20,21)15-18-17-14(23-15)16-13(19)9-22-12-7-5-6-10(2)11(12)3/h5-7H,4,8-9H2,1-3H3,(H,16,17,19)
Standard InChIKey JVDMWHGBSPHVAT-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=CC(=C2C)C
Canonical SMILES CCCS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=CC(=C2C)C
PubChem Compound 16416267
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator